![molecular formula C12H17BrN2O2S B597216 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine CAS No. 1221658-67-8](/img/structure/B597216.png)
1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine
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Description
“1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine” is a synthetic compound . It has a molecular formula of C12H17BrN2O2S .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine” consists of a piperazine ring substituted with a 4-bromophenyl group and an ethylsulfonyl group . The compound has a molecular weight of 333.25 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.25 Da . Other physical and chemical properties like melting point, boiling point, etc., are not available in the resources.Scientific Research Applications
Development of Adenosine A2B Receptor Antagonists
A series of compounds, including derivatives of piperazine, were designed, synthesized, and characterized for their affinity and selectivity towards the A2B adenosine receptors. Among these, certain compounds demonstrated subnanomolar affinity and high selectivity, showcasing potential as A2B antagonists for therapeutic applications (Borrmann et al., 2009).
Enzymatic Metabolism Studies
Research on the oxidative metabolism of novel antidepressants involved the study of how these compounds are metabolized in human liver microsomes. The study aimed to understand the metabolic pathways and the enzymes involved, contributing to the development of safer and more effective antidepressants (Hvenegaard et al., 2012).
HIV-1 Reverse Transcriptase Inhibitors
The development of non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis of bis(heteroaryl)piperazines (BHAPs), a new class of compounds showing potent activity against HIV-1. This research contributes to the ongoing efforts in HIV treatment and prevention (Romero et al., 1994).
SPECT Imaging Agents
The synthesis of a novel SPECT imaging agent targeting dopamine reuptake sites illustrates the utility of piperazine derivatives in the development of diagnostic tools for neurological conditions (He et al., 1993).
Antidepressant Metabolites Study
The biosynthesis and identification of novel metabolites from antidepressants, including a piperazine derivative, highlight the compound's relevance in pharmacokinetics and drug metabolism research. These studies provide insights into the safety and efficacy of antidepressant therapies (Uldam et al., 2011).
Antibacterial Agents
Research on pyrido(2,3-d)pyrimidine derivatives, including those with piperazine groups, has demonstrated significant antibacterial activity, particularly against gram-negative bacteria. This line of research is crucial for developing new antibiotics in the face of rising antibiotic resistance (Matsumoto & Minami, 1975).
properties
IUPAC Name |
1-(4-bromophenyl)-4-ethylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGNULCSJLDVBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681470 |
Source
|
Record name | 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine | |
CAS RN |
1221658-67-8 |
Source
|
Record name | Piperazine, 1-(4-bromophenyl)-4-(ethylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221658-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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